

Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)

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Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as a critical negative regulator of immune responses.[1][3] Within the cancer-immunity cycle, HPK1 dampens signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby attenuating immune cell activation, proliferation, and cytokine production.[1][4][5][6]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[5][7][8] This phosphorylation event leads to the proteasomal degradation of SLP-76, which in turn weakens the signal transduction required for a robust anti-tumor immune response.[7] The demonstrated ability of HPK1 knockout or kinase-dead models to enhance T-cell signaling and inhibit tumor growth has established HPK1 as a compelling therapeutic target in immuno-oncology.[2][6][7] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate anti-tumor immunity.[6][9]

Hpk1-IN-55: A Potent and Selective HPK1 Inhibitor

Hpk1-IN-55 (also referred to as compound 19 in some literature) is a potent, selective, and orally active small molecule inhibitor of HPK1.[10] Its high affinity and specificity make it a valuable tool for studying the therapeutic potential of HPK1 inhibition. **Hpk1-IN-55** has been shown to effectively block HPK1 enzymatic activity, engage the target in cellular contexts, and



produce downstream functional effects consistent with the reversal of HPK1-mediated immune suppression.[10]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for **Hpk1-IN-55**, detailing its binding affinity, cellular activity, and in vivo target engagement.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

Parameter	Assay Type	Cell/System	Value	Reference
IC50	HPK1 Enzymatic Inhibition	Biochemical	<0.51 nM	[10]
Kinase Selectivity	GCK-like kinase	Biochemical	>637-fold vs. HPK1	[10]
	LCK	Biochemical	>1022-fold vs. HPK1	[10]
EC50	IL-2 Secretion	Human PBMCs	43.3 nM	[10]
	IL-2 Release	Purified Human Pan T-cells	38.8 nM	[10]
	IFN-γ Release	Purified Human Pan T-cells	49.2 nM	[10]

| Proliferation | T-cell Proliferation | Purified Human Pan T-cells | Increased proliferation (0.00457-10 μ M) |[10] |

Table 2: In Vivo Target Engagement of **Hpk1-IN-55**



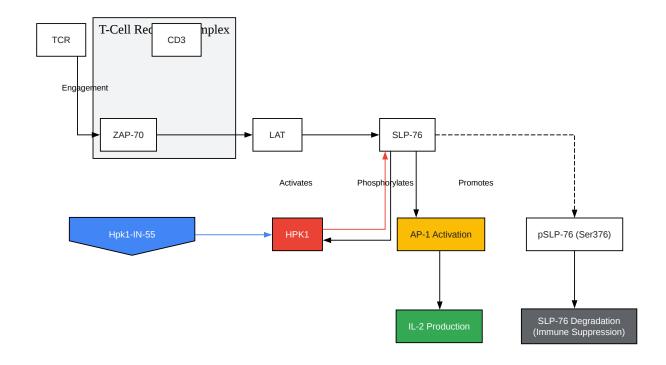
Animal Model	Dosing Regimen	Key Finding	Reference
Balb/c mice with CT26 colorectal tumor	10 and 30 mg/kg	>50% inhibition of pSLP76 in the spleen for over 6 hours	[10]
Balb/c mice with CT26 colorectal tumor	3 mg/kg	Did not achieve sustained pSLP76 reduction	[10]

| Balb/c mice with CT26 colorectal tumor | 1.5-12 mg/kg (p.o., b.i.d, 5 weeks) | Demonstrated good target engagement and anti-tumor effects [10] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the HPK1 signaling cascade and the logical workflow for inhibitor evaluation.





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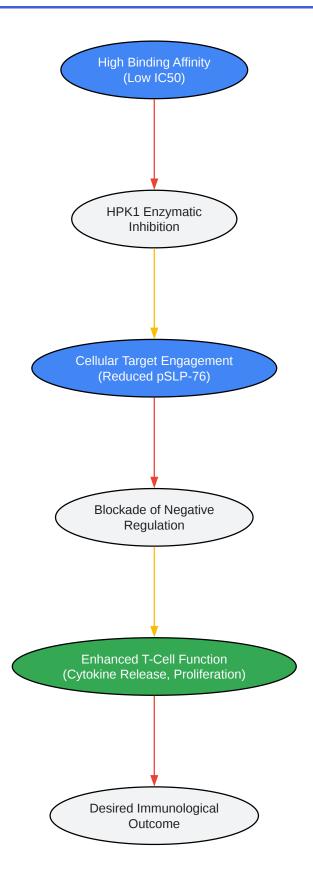
HPK1 signaling pathway in T-cell activation.



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Workflow for evaluating an HPK1 inhibitor.





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Logical flow from binding affinity to function.



Experimental Protocols

Detailed methodologies for key assays used to characterize **Hpk1-IN-55** are outlined below. These protocols are synthesized from standard practices described in the cited literature.[2][7] [8][11]

Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)

Objective: To determine the in vitro potency (IC50) of **Hpk1-IN-55** against purified HPK1 enzyme.

Principle: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by HPK1. A europium-labeled antiphosphoserine antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

Materials:

- Recombinant human HPK1 enzyme
- Biotinylated peptide substrate (e.g., based on SLP-76 sequence)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, Brij-35)
- Hpk1-IN-55 (serial dilutions)
- Europium-labeled anti-phosphoserine antibody
- Streptavidin-APC
- Stop/Detection buffer (contains EDTA to chelate Mg2+ and stop the reaction)
- Low-volume 384-well assay plates
- · TR-FRET compatible plate reader

Method:



- Prepare serial dilutions of Hpk1-IN-55 in DMSO and then dilute into the kinase reaction buffer.
- Add 2.5 μL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
- Add 2.5 μL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 5 μL of ATP solution to each well.
- Incubate the reaction for 1-2 hours at room temperature.
- Stop the reaction by adding 10 μ L of the Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.
- Incubate for 1 hour at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring emission at both donor (Eu) and acceptor (APC) wavelengths.
- Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: pSLP-76 Inhibition Assay

Objective: To measure the ability of **Hpk1-IN-55** to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Principle: Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor and then stimulated via the T-cell receptor. The level of phosphorylated SLP-76 (pSLP-76) at the Ser376 site is measured, typically by flow cytometry or a sensitive ELISA.

Materials:

Cryopreserved human PBMCs



- RPMI-1640 culture medium with 10% FBS
- Hpk1-IN-55 (serial dilutions)
- T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies)
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)
- Fluorescently-conjugated antibody against pSLP-76 (Ser376)
- Flow cytometer

Method:

- Thaw and culture human PBMCs overnight.
- Plate the cells (e.g., 1x10^6 cells/well) in a 96-well plate.
- Pre-treat the cells with serial dilutions of **Hpk1-IN-55** or DMSO control for 1-2 hours.
- Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
- Immediately fix the cells by adding a fixation buffer to stop all enzymatic activity.
- Permeabilize the cells to allow intracellular antibody staining.
- Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.
- Wash the cells to remove unbound antibody.
- Acquire data on a flow cytometer, gating on the T-cell population.
- Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each condition.
- Plot the percentage of pSLP-76 inhibition against inhibitor concentration to calculate the EC50 value.



Functional Assay: Cytokine Release (IL-2/IFN-y)

Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell activation by measuring cytokine production.

Principle: PBMCs or purified T-cells are treated with **Hpk1-IN-55** and stimulated. The increased signaling resulting from HPK1 inhibition leads to enhanced production and secretion of effector cytokines like IL-2 and IFN-y, which are quantified in the culture supernatant.

Materials:

- Human PBMCs or purified T-cells
- Culture medium and plates
- Hpk1-IN-55 (serial dilutions)
- T-cell stimulation reagent (e.g., anti-CD3/anti-CD28)
- ELISA or Luminex-based kits for human IL-2 and IFN-y

Method:

- Plate PBMCs or T-cells in a 96-well culture plate.
- Treat cells with serial dilutions of Hpk1-IN-55 or DMSO control.
- Add a T-cell stimulation reagent.
- Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
- After incubation, centrifuge the plate and collect the culture supernatant.
- Quantify the concentration of IL-2 and/or IFN-γ in the supernatant using a commercially available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.
- Plot the cytokine concentration against the inhibitor concentration and fit the data to determine the EC50 value, representing the concentration at which the inhibitor induces a half-maximal response.



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